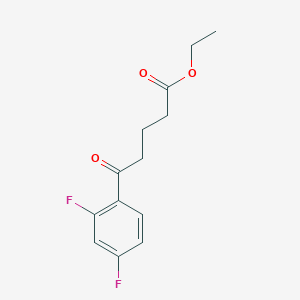

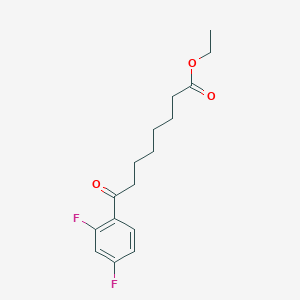

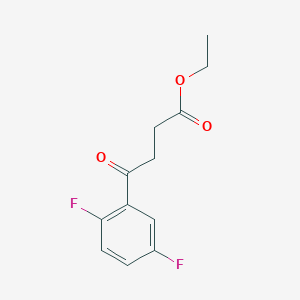

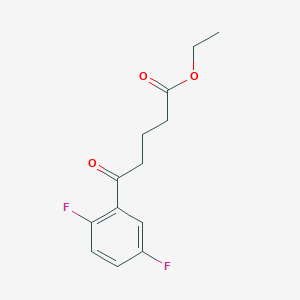

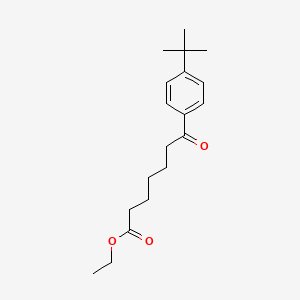

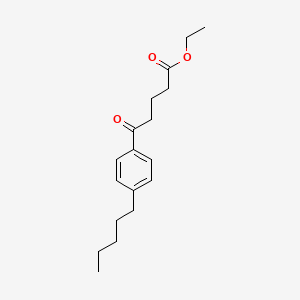

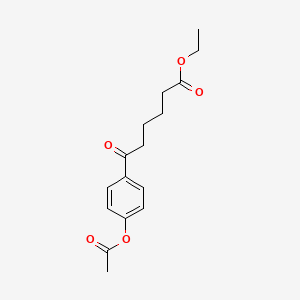

6-(4-乙酰氧基苯基)-6-酮己酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 4-Methoxycinnamic acid , which is a natural product found in various organisms . It has a molecular formula of C10H10O3 .

Synthesis Analysis

While specific synthesis methods for “Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate” were not found, similar compounds have been synthesized through various methods. For instance, a process for preparing (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid has been described, which involves treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide in an organic solvent, in the presence of a copper salt at a temperature above 130° C .Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate” were not found, studies have reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .科学研究应用

晶体和分子结构研究

6-(4-乙酰氧基苯基)-6-酮己酸乙酯的晶体和分子结构已经过研究,特别是它从各种溶液中结晶并显示其分子结构中无序的能力。此类研究对于理解该化合物的物理和化学性质至关重要,这在开发新材料或化学反应中可能是基础 (Kaur 等,2012).

还原酮的合成

已经对 2-乙酰氧基-1,3-二羰基化合物的合成进行了研究,包括 5-苯基-2-乙酰氧基-3-氧代戊酸乙酯和相关化合物。这些研究对于理解还原酮的合成路线具有重要意义,还原酮在包括药物和有机化学在内的各个领域都有应用 (Sugiyama 等,1967).

药理学上重要的化合物的合成

该化合物已被用作合成药理学上重要的他汀类的关键中间体。他汀类在治疗高胆固醇和相关疾病中至关重要。对这些中间体的合成进行研究对于开发他汀类的有效且可扩展的生产方法至关重要 (Tararov 等,2006).

天然产物及其衍生物的合成

6-(4-乙酰氧基苯基)-6-酮己酸乙酯参与天然产物及其衍生物的合成。例如,它已被用于合成芒果 E/AC,一种具有潜在杀虫性能的香豆素。此类合成对于生产天然杀虫剂和其他生物活性化合物至关重要 (Crombie 等,1987).

有机合成中的应用

该化合物还在各种有机合成工艺中得到应用,例如光学活性环己烯衍生物的合成。这些化合物在各种领域具有潜在用途,包括作为防腐剂 (Yamada 等,2006).

杀虫剂的合成

它已被用于合成像 Chromafenozide 这样的新型杀虫剂,展示了其在农业应用中的多功能性和重要性 (Shan,2011).

未来方向

生化分析

Biochemical Properties

Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the hexosamine biosynthesis pathway, which is a key branch of glycolysis . The nature of these interactions often involves the modification of functional proteins, thereby regulating diverse metabolic processes.

Cellular Effects

Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the O-GlcNAcylation of mitochondrial proteins, which is crucial for maintaining mitochondrial network homeostasis and cellular bioenergetics . This modulation can enhance cell survival under stress conditions, such as ischemic-like conditions in neuronal cells.

Molecular Mechanism

The molecular mechanism of Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions at the benzylic position . These interactions can result in significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the presence of a benzene ring allows for resonance stabilization, which can affect the compound’s reactivity and stability over time . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to induce changes in cellular function.

Dosage Effects in Animal Models

The effects of Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cell survival and reducing inflammation. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of similar compounds can result in significant neuroprotective and anti-inflammatory properties, but also pose risks of toxicity .

Metabolic Pathways

Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been observed to participate in the hexosamine biosynthesis pathway, which links metabolism to cellular function . This interaction can influence the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the presence of a benzene ring in the compound’s structure can facilitate its transport and distribution within the cell .

Subcellular Localization

Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the acetoxyphenyl group in the compound’s structure can play a role in its localization to certain subcellular regions .

属性

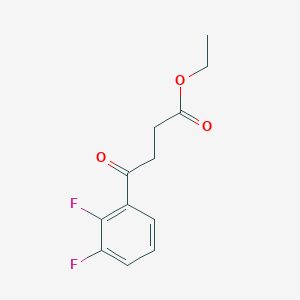

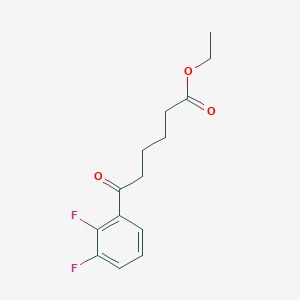

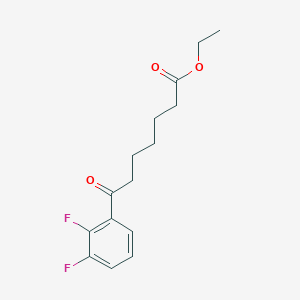

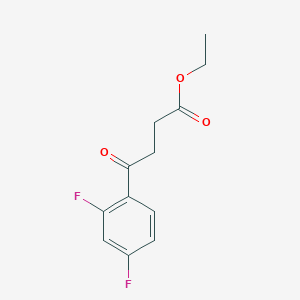

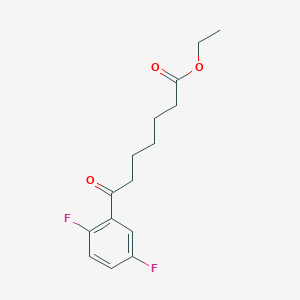

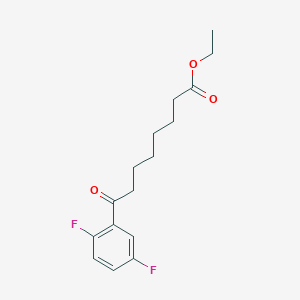

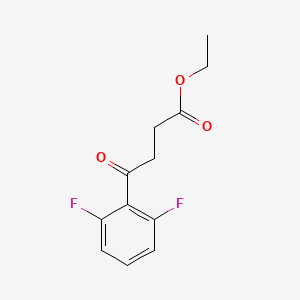

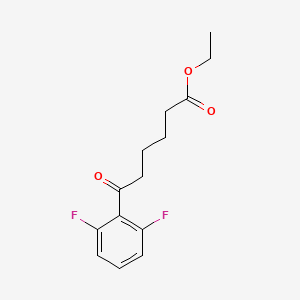

IUPAC Name |

ethyl 6-(4-acetyloxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-20-16(19)7-5-4-6-15(18)13-8-10-14(11-9-13)21-12(2)17/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFCNYBIVUCLAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645839 |

Source

|

| Record name | Ethyl 6-[4-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-87-7 |

Source

|

| Record name | Ethyl 4-(acetyloxy)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-[4-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。